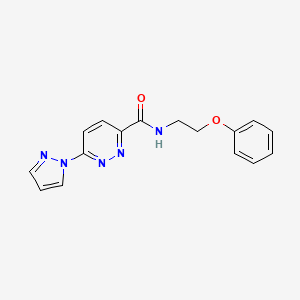

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-16(17-10-12-23-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-11-4-9-18-21/h1-9,11H,10,12H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYMQNGJGCVABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H15N5O2

- Molecular Weight : 309.329 g/mol

- Purity : Typically ≥95% .

The compound features a pyridazine core substituted with a pyrazole moiety and a phenoxyethyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their effects through the inhibition of specific enzymes or pathways. Notably, the compound may act as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and immune responses .

Anti-inflammatory Effects

Several studies have evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. Compounds with similar structures have shown IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory activity .

- In vivo Studies : In animal models, compounds related to this structure have shown reduced paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory properties comparable to standard treatments like diclofenac .

Anticancer Potential

Emerging evidence suggests that certain pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth:

- Mechanistic Insights : Some studies indicate that these compounds can disrupt cell cycle progression and promote apoptotic pathways in various cancer cell lines .

Case Studies and Research Findings

Scientific Research Applications

N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies highlight the potential of pyrazole derivatives, including this compound, in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can target various signaling pathways involved in tumor growth and metastasis. For instance, docking studies have shown that pyrazole derivatives can inhibit glycogen synthase kinase 3 (GSK-3), a key regulator in cancer cell signaling pathways .

Antimalarial Properties

Compounds containing pyrazole and pyridazine rings have been investigated for their antimalarial properties. Specifically, inhibitors targeting N-myristoyltransferase (NMT) in Plasmodium vivax have demonstrated selectivity and efficacy against malaria parasites. The ability to modify functional groups on the pyrazole moiety has been linked to enhanced selectivity and potency against malaria strains .

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrazole derivatives may exhibit neuroprotective effects. The inhibition of specific kinases involved in neurodegenerative diseases presents a promising therapeutic avenue. Studies have shown that modifications to the compound can lead to increased neuroprotective activity, making it a candidate for further exploration in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been noted in preliminary studies. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases.

Table 1: Biological Activities of Pyrazole Derivatives

Note: TBD = To Be Determined

Case Study 1: Anticancer Activity

A study conducted by Xiao et al. (2006) demonstrated the efficacy of pyrazole derivatives in inhibiting GSK-3 activity, leading to reduced proliferation of cancer cells. The study utilized various assays to evaluate cell viability and signaling pathway alterations, establishing a link between structural modifications and biological activity.

Case Study 2: Antimalarial Efficacy

Research focused on compounds targeting NMT revealed that certain pyrazole derivatives exhibited significant parasiticidal activity against P. falciparum. The selectivity index for these compounds ranged from 0.8 to over 250, indicating their potential as selective antimalarial agents .

Case Study 3: Neuroprotection

In a recent investigation into neuroprotective agents, compounds similar to this compound were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated promising neuroprotective effects, warranting further research into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine carboxamides exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Adamantane derivatives (e.g., 11c) exhibit higher molecular weights and melting points due to rigid, bulky substituents .

Biological Activity Trends: Anticancer Potential: Adamantane-substituted analogs (e.g., 11c) demonstrate notable anticancer activity, with IC₅₀ values in the low micromolar range, attributed to trifluoromethyl groups enhancing metabolic stability . The target compound’s phenoxyethyl group may offer similar advantages but requires empirical validation. Enzyme Inhibition: Pyridazine carboxamides with heterocyclic substituents (e.g., imidazole or pyrazole) often target kinases or receptors. For example, imidazole-containing analogs in are explored as kinase inhibitors .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous pyridazine carboxamides, such as nucleophilic substitution of chloropyridazine precursors with amines (e.g., phenoxyethylamine) . Yields for similar reactions range from 36% to 50%, depending on steric and electronic effects .

Research Findings and Implications

- Crystallographic Insights: Pyridazine carboxamides often form planar structures stabilized by intramolecular hydrogen bonds (e.g., S(6) ring motifs) and π-π interactions, as seen in . The target compound’s phenoxyethyl group may influence packing efficiency and solubility .

- Patent Landscape: Recent patents (e.g., ) highlight pyridazine carboxamides with cyclopropane or deuterated methyl groups for improved pharmacokinetics. The target compound’s phenoxyethyl group could be patentable as a novel substituent in this context.

Q & A

Q. What validation steps ensure reproducibility in crystallographic studies?

- Methodology :

- Redundant data collection : Collect multiple datasets (e.g., different crystals or temperatures) to confirm unit cell consistency.

- Rigorous refinement : Apply SHELXL with anisotropic displacement parameters and validate via R (<5%) and GooF (~1.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.